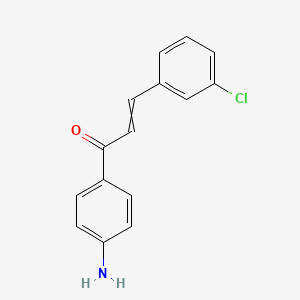![molecular formula C17H14Cl3N3O4S B12470033 N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B12470033.png)
N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide is a complex organic compound that features a quinoxaline ring fused with a sulfonamide group. This compound is of interest due to its potential therapeutic properties and its versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline derivative with methanesulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the Trichlorophenyl Group: The final step involves the coupling of the intermediate with 2,4,5-trichloroaniline under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity.
類似化合物との比較
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share the quinoxaline core structure and exhibit similar biological activities.
Sulfonamides: Compounds with the sulfonamide group are known for their antibacterial properties.
Uniqueness
N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide is unique due to the combination of the quinoxaline ring and the sulfonamide group, which imparts a distinct set of chemical and biological properties
特性
分子式 |
C17H14Cl3N3O4S |
|---|---|
分子量 |
462.7 g/mol |
IUPAC名 |
N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C17H14Cl3N3O4S/c1-28(26,27)23(15-7-11(19)10(18)6-12(15)20)9-17(25)22-8-16(24)21-13-4-2-3-5-14(13)22/h2-7H,8-9H2,1H3,(H,21,24) |
InChIキー |
WPLAYQFDZATQNQ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N(CC(=O)N1CC(=O)NC2=CC=CC=C21)C3=CC(=C(C=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[3-(propan-2-yloxy)propyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469954.png)
![4-{[(5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12469955.png)
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide](/img/structure/B12469957.png)
![3-{[(4-Fluorophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12469968.png)

![3-[({2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B12469973.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]furan-2-carboxamide](/img/structure/B12469975.png)
![1-Oxo-1-phenylpropan-2-yl 4-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12469986.png)

![N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12469998.png)
![Ethyl 2-(4-{ethyl[(4-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12470000.png)
![Naphtho[1,2-d][1,3]oxazol-2-ol](/img/structure/B12470010.png)


